3Tpymb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

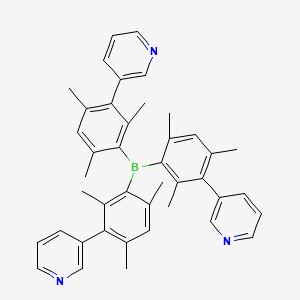

tris(2,4,6-trimethyl-3-pyridin-3-ylphenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42BN3/c1-25-19-28(4)40(31(7)37(25)34-13-10-16-44-22-34)43(41-29(5)20-26(2)38(32(41)8)35-14-11-17-45-23-35)42-30(6)21-27(3)39(33(42)9)36-15-12-18-46-24-36/h10-24H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDGVZHLJCKEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1C)C)C2=CN=CC=C2)C)(C3=C(C(=C(C=C3C)C)C4=CN=CC=C4)C)C5=C(C(=C(C=C5C)C)C6=CN=CC=C6)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42BN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb)

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a complex organic molecule that has garnered significant attention in the field of organic electronics.[1] Its primary application lies in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it serves as a highly effective electron transport and hole-blocking material.[2][3] This guide provides a comprehensive overview of its chemical properties, role in OLED technology, and relevant experimental data.

Core Chemical and Physical Properties

This compound is distinguished by its unique molecular structure, which features a central boron atom bonded to three mesityl (2,4,6-trimethylphenyl) groups, each substituted with a pyridin-3-yl group.[1] This configuration imparts favorable electronic and thermal properties crucial for its function in electronic devices.

| Property | Value | Unit | Conditions |

| Full Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | - | - |

| Synonyms | Tri[3-(3-pyridyl)mesityl]borane | - | - |

| CAS Number | 929203-02-1 | - | - |

| Chemical Formula | C42H42BN3 | - | - |

| Molecular Weight | 599.61 | g/mol | - |

| Appearance | White powder/crystals | - | - |

| Purity | >99.0% (Sublimed, HPLC) | % | - |

| Melting Point (TGA) | 250 (0.5% weight loss) | °C | - |

| Absorption (λmax) | 331 | nm | in THF |

| Photoluminescence (λem) | 382 | nm | in THF |

| HOMO Level | 6.8 | eV | - |

| LUMO Level | 3.3 | eV | - |

| Triplet Energy (ET) | 2.95 | eV | - |

Role and Function in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, this compound is primarily utilized as an Electron Transport Layer (ETL) and a Hole Blocking Layer (HBL) .[2][3] Its performance in these roles is critical for achieving high efficiency and operational stability in the device.

Key Functions:

-

Efficient Electron Injection and Transport: With a LUMO energy level of 3.3 eV, this compound facilitates efficient electron injection from common cathode materials.[3][5] This property ensures a smooth flow of electrons towards the emissive layer, which is essential for the light-generation process.[5]

-

Hole Blocking: The high HOMO level of 6.8 eV effectively blocks holes from passing through the ETL to the cathode.[3] This confinement of holes within the emissive layer enhances the probability of electron-hole recombination, thereby increasing the device's quantum efficiency.

-

High Triplet Energy Host: The high triplet energy of this compound (2.95 eV) makes it an excellent host material for phosphorescent and fluorescent emitters, particularly for blue OLEDs.[1][3][5] This ensures efficient energy transfer to the guest emitter molecules for light production.[5]

-

Thermal Stability: The material's robustness against heat contributes to the prevention of performance degradation and enhances the overall longevity of OLED devices.[1]

Experimental Protocols: OLED Fabrication

While specific protocols vary depending on the desired device characteristics, a general experimental workflow for fabricating an OLED incorporating this compound as the ETL is as follows:

References

Unveiling the Enigmatic Compound "3Tpymb": A Request for Clarification

A comprehensive search of publicly available chemical databases and scientific literature has yielded no information on a compound designated as "3Tpymb." This suggests that "this compound" may represent a novel, proprietary, or internally coded substance not yet disclosed in the public domain. Alternatively, it is possible that this designation contains a typographical error.

To provide an in-depth technical guide as requested, a verifiable chemical identifier is essential. The structure of a molecule is the fundamental determinant of its physical, chemical, and biological properties. Without this foundational information, it is impossible to delineate its characteristics, detail relevant experimental protocols, or map its potential interactions within biological signaling pathways.

We kindly request the user to provide a more standard and recognized identifier for the compound of interest. This may include, but is not limited to:

-

Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

-

International Union of Pure and Applied Chemistry (IUPAC) Name: A systematic name that precisely describes the chemical structure.

-

A Common or Trivial Name: A non-systematic name that is widely recognized in the scientific community.

-

A Publication Reference: A citation to a patent or scientific article where the synthesis and characterization of "this compound" are described.

Upon receipt of a valid identifier, a thorough investigation into the chemical structure and properties of the specified compound can be initiated, and a comprehensive technical guide will be generated to meet the outlined requirements.

An In-depth Technical Guide to the Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, a complex triarylborane with potential applications in materials science and drug development. Due to the absence of a single, unified experimental protocol in the current literature, this guide outlines a multi-step synthesis based on established and reliable organic chemistry methodologies. Each step is detailed with a proposed experimental protocol, drawing from analogous reactions found in peer-reviewed literature.

Overview of the Synthetic Strategy

The synthesis of the target molecule, Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is envisioned as a convergent process. The core of the strategy involves the preparation of a key intermediate, 3-(3-bromo-2,4,6-trimethylphenyl)pyridine, which is then utilized in a Grignard reaction followed by reaction with a boron source to form the final triarylborane.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane.

Synthesis of Precursors

Synthesis of 3-Bromomesitylene from Mesitylene

The first precursor, 3-bromomesitylene, can be synthesized via the electrophilic bromination of commercially available mesitylene.

Experimental Protocol:

A solution of mesitylene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) is cooled in an ice bath. To this stirred solution, a solution of bromine (1.05 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the bromine color disappears. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromomesitylene.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Mesitylene | 120.19 | (e.g., 12.0 g) | (e.g., 0.1 mol) |

| Bromine | 159.81 | (e.g., 16.8 g) | (e.g., 0.105 mol) |

| Dichloromethane | - | (e.g., 100 mL) | - |

Expected Yield: 80-90%

Synthesis of 3-Pyridylboronic Acid from 3-Bromopyridine

The second precursor, 3-pyridylboronic acid, can be prepared from 3-bromopyridine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Experimental Protocol:

To a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is acidified to pH 7 with hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-pyridylboronic acid, which can be used in the next step without further purification.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromopyridine | 157.99 | (e.g., 15.8 g) | (e.g., 0.1 mol) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | (e.g., 44 mL) | (e.g., 0.11 mol) |

| Triisopropyl borate | 188.07 | (e.g., 22.6 g) | (e.g., 0.12 mol) |

| Anhydrous THF | - | (e.g., 200 mL) | - |

Expected Yield: 70-80%

Synthesis of the Key Intermediate: 3-(3-bromo-2,4,6-trimethylphenyl)pyridine

The key intermediate is synthesized via a Suzuki cross-coupling reaction between 3-bromomesitylene and 3-pyridylboronic acid. The steric hindrance around the bromine atom on the mesitylene ring necessitates the use of a highly active palladium catalyst and appropriate ligands.

Caption: Suzuki coupling reaction for the synthesis of the key intermediate.

Experimental Protocol:

In a round-bottom flask, 3-bromomesitylene (1.0 eq), 3-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as sodium carbonate (2.0 eq) are combined in a mixture of toluene (B28343) and water (4:1). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to reflux (around 100-110 °C) with vigorous stirring for 24 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-(3-bromo-2,4,6-trimethylphenyl)pyridine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromomesitylene | 199.09 | (e.g., 19.9 g) | (e.g., 0.1 mol) |

| 3-Pyridylboronic Acid | 122.92 | (e.g., 14.7 g) | (e.g., 0.12 mol) |

| Pd(PPh₃)₄ | 1155.56 | (e.g., 3.47 g) | (e.g., 0.003 mol) |

| Sodium Carbonate | 105.99 | (e.g., 21.2 g) | (e.g., 0.2 mol) |

| Toluene/Water (4:1) | - | (e.g., 250 mL) | - |

Expected Yield: 60-75%

Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane

The final product is synthesized from the key intermediate via a Grignard reaction, followed by reaction with a boron trihalide.

Caption: Grignard reaction for the final product synthesis.

Experimental Protocol:

Step 4.1: Formation of the Grignard Reagent

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (3.3 eq) are placed under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of 3-(3-bromo-2,4,6-trimethylphenyl)pyridine (3.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

Step 4.2: Reaction with Boron Trichloride (B1173362)

The freshly prepared Grignard reagent is cooled to 0 °C. A solution of boron trichloride (1.0 eq) in a suitable solvent (e.g., hexanes or THF) is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane as a solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(3-bromo-2,4,6-trimethylphenyl)pyridine | 276.19 | (e.g., 8.28 g) | (e.g., 0.03 mol) |

| Magnesium Turnings | 24.31 | (e.g., 0.8 g) | (e.g., 0.033 mol) |

| Boron Trichloride (1.0 M in hexanes) | 117.17 | (e.g., 10 mL) | (e.g., 0.01 mol) |

| Anhydrous THF | - | (e.g., 100 mL) | - |

Expected Yield: 40-60%

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 3-Bromomesitylene | C₉H₁₁Br | 199.09 | Colorless to pale yellow liquid | 80-90 |

| 3-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | White to off-white solid | 70-80 |

| 3-(3-bromo-2,4,6-trimethylphenyl)pyridine | C₁₄H₁₄BrN | 276.19 | White to off-white solid | 60-75 |

| Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | C₄₂H₄₂BN₃ | 599.61 | White to light yellow powder/crystal | 40-60 |

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers to undertake the synthesis of this complex molecule. It is important to note that the yields are estimates based on analogous reactions and may require optimization for this specific substrate. All reactions, particularly those involving organometallic reagents, should be carried out under strictly anhydrous and inert conditions by trained professionals. Further characterization of the intermediates and the final product by spectroscopic methods (NMR, MS, IR) and elemental analysis is essential to confirm their identity and purity.

The Mechanism of Action of 3Tpymb in OLEDs: A Technical Guide

Tris[3-(3-pyridyl)-mesityl]borane, commonly known as 3Tpymb, is a high-performance organoboron compound that has become a critical component in modern Organic Light-Emitting Diodes (OLEDs). Its unique electronic properties and molecular architecture allow it to perform multiple, distinct functions within an OLED device stack, leading to significant enhancements in efficiency, color purity, and operational stability. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and process visualizations.

Core Photophysical and Electronic Properties of this compound

The versatility of this compound stems from its distinct electronic characteristics, particularly its energy levels and charge transport capabilities. As a three-coordinated organoboron compound, it possesses a vacant p-orbital on the boron atom, which contributes to its strong electron-accepting nature.[1] These properties are summarized in the table below.

| Property | Value | Significance in OLEDs |

| Chemical Formula | C₄₂H₄₂BN₃ | Defines the molecular structure and weight. |

| Molecular Weight | 599.61 g/mol | Relevant for material deposition and stoichiometry. |

| HOMO Level | -6.8 eV | A deep HOMO level enables effective hole-blocking. |

| LUMO Level | -3.3 eV | Facilitates efficient electron injection from common cathodes.[1] |

| Triplet Energy (E_T) | 2.95 eV | High triplet energy confines excitons in blue phosphorescent and TADF emitters.[2] |

| Electron Mobility | ~1 x 10⁻⁵ cm² V⁻¹ s⁻¹ | High mobility ensures efficient electron transport, reducing operating voltage.[3] |

| Absorption (λ_max) | 331 nm (in THF) | Indicates the material's primary light absorption characteristics.[1] |

| Photoluminescence | 382 nm (in THF) | Native emission wavelength of the material.[1] |

Mechanisms of Action in OLED Architectures

This compound can be employed in several key roles within an OLED, each leveraging a different aspect of its properties. Its mechanism of action is best understood by examining its function in specific layers of the device.

As an Electron Transport and Hole-Blocking Material

The most common application of this compound is as an Electron Transport Layer (ETL) and a Hole-Blocking Layer (HBL). Its high electron mobility, an order of magnitude greater than that of the conventional material Alq₃, allows for rapid and efficient transport of electrons from the cathode towards the emissive layer (EML).[3]

Simultaneously, its very deep Highest Occupied Molecular Orbital (HOMO) level of -6.8 eV creates a significant energy barrier for holes migrating from the EML. This hole-blocking action prevents charge leakage, forcing electrons and holes to recombine efficiently within the intended emissive zone, thereby maximizing the exciton (B1674681) generation rate and overall device efficiency.

Caption: Role of this compound as an Electron Transport and Hole-Blocking Layer.

As a Host Material in Phosphorescent OLEDs

For high-energy emission, particularly in blue PhOLEDs, the host material must have a triplet energy higher than that of the phosphorescent dopant (emitter). This compound's high triplet energy of 2.95 eV makes it an excellent host for blue emitters like FIrpic. This high energy level ensures that triplet excitons generated on the host can be efficiently transferred to the dopant and are confined there, preventing energy loss through non-radiative decay back to the host. This "exciton confinement" is crucial for achieving high phosphorescence efficiency.

As an Acceptor in Exciplex-Based TADF OLEDs

A sophisticated application of this compound is as an electron-acceptor in an emissive layer that operates via Thermally Activated Delayed Fluorescence (TADF). When this compound is blended with a suitable electron-donor material, such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA), the donor and acceptor molecules form an intermolecular excited-state complex known as an exciplex .

The mechanism proceeds as follows:

-

Charge Recombination: Electrons and holes recombine at the donor-acceptor interface, forming singlet (25%) and triplet (75%) exciplex states.

-

Small Energy Gap: The exciplex state is characterized by a very small energy gap (ΔE_ST) between its lowest singlet (S₁) and triplet (T₁) states. For the m-MTDATA:this compound system, this gap is only around 15-17 meV.

-

Reverse Intersystem Crossing (RISC): This small energy gap allows the abundant but non-emissive triplet excitons to be converted back into emissive singlet excitons through thermal energy at room temperature. This process is known as Reverse Intersystem Crossing (RISC).

-

Light Emission: The up-converted singlet excitons then decay radiatively, producing "delayed fluorescence" in addition to the "prompt fluorescence" from the initially formed singlets.

This TADF mechanism allows for the harvesting of nearly all generated excitons (both singlets and triplets), enabling theoretical internal quantum efficiencies of 100%.

Caption: Mechanism of Exciplex-based Thermally Activated Delayed Fluorescence (TADF).

Experimental Protocols

High-purity materials and precise fabrication control are essential for high-performance OLEDs. Commercial this compound is typically purified by sublimation before use.[2]

Synthesis of this compound (General Method)

While specific, detailed protocols are proprietary, triarylboranes like this compound are generally synthesized via a Grignard reaction.[4][5] This involves the reaction of an aryl magnesium halide with a boron trihalide.

-

Grignard Reagent Formation: The aryl halide precursor, 3-bromo-2,4,6-trimethylpyridine, is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar) to form the corresponding Grignard reagent.[6]

-

Reaction with Boron Source: The freshly prepared Grignard reagent is then slowly added to a solution of a boron trihalide, such as boron trifluoride etherate (BF₃·Et₂O), at low temperature.[7]

-

Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography followed by recrystallization or sublimation to yield high-purity this compound.

OLED Fabrication and Characterization

A typical fabrication process for a this compound-based exciplex OLED involves sequential deposition of materials onto a pre-cleaned substrate in a high-vacuum chamber.

Protocol for a m-MTDATA:this compound Exciplex OLED:

-

Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned via sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

Vacuum Deposition: The substrates are loaded into a high-vacuum thermal evaporation system (pressure < 10⁻⁵ Pa).

-

Layer Deposition: The organic and metal layers are deposited sequentially. A typical device structure is:

-

ITO (Anode)

-

m-MTDATA (Hole Transport Layer, 20-25 nm)

-

m-MTDATA:this compound (1:1 ratio, Emissive Layer, 40-90 nm) - Co-evaporated from two separate sources.

-

This compound (Electron Transport Layer, 5-20 nm)

-

LiF (Electron Injection Layer, 1 nm)

-

Al (Cathode, 100-120 nm)

-

-

Encapsulation: The completed device is encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.

Device Characterization:

-

Current-Voltage-Luminance (J-V-L): Measured using a source meter and a photodetector to determine turn-on voltage, current density, and brightness.[6]

-

Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and peak wavelength.[4]

-

External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum to quantify the device's charge-to-photon conversion efficiency.[6]

Caption: General experimental workflow for fabricating a this compound-based OLED.

Performance of this compound-Based Devices

The use of this compound in various device architectures leads to state-of-the-art performance, particularly in achieving high efficiency with low efficiency roll-off (the decrease in efficiency at high brightness).

| Device Type | Key Performance Metric | Value | Reference |

| m-MTDATA:this compound Exciplex OLED | Current Efficiency @ 1000 cd/m² | 35.13 cd/A | [4] |

| m-MTDATA:this compound Exciplex OLED | Efficiency Roll-off | Maintains ~80% of max efficiency at 10,000 cd/m² | [4] |

| FIrpic:this compound Blue PhOLED | External Quantum Efficiency (EQE) | > 25% | [2] |

| TADF-sensitized Blue OLED | External Quantum Efficiency (EQE) | 36.7% | [2] |

Conclusion

Tris[3-(3-pyridyl)-mesityl]borane (this compound) is a uniquely versatile material whose mechanism of action within an OLED is multifaceted. Its high electron mobility and deep HOMO level make it a superior electron-transporting and hole-blocking material, ensuring efficient charge recombination. Its high triplet energy enables its use as a host for high-energy phosphorescent emitters, providing critical exciton confinement. Most significantly, its ability to form an exciplex with donor molecules, characterized by a small singlet-triplet splitting, unlocks the highly efficient Thermally Activated Delayed Fluorescence (TADF) pathway. This mechanism allows for the complete harvesting of both singlet and triplet excitons, pushing the theoretical efficiency limits of OLEDs. The continued application and optimization of this compound and similar organoboron compounds are pivotal for the advancement of next-generation displays and solid-state lighting.

References

- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. rsc.org [rsc.org]

The Role of 3Tpymb as an Electron Transport Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris[3-(3-pyridyl)mesityl]borane, commonly known as 3Tpymb, is a key electron transport material (ETM) utilized in a range of electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a central boron atom bonded to three pyridyl-substituted mesityl groups, imparts favorable electronic and physical properties that facilitate efficient electron injection and transport. This technical guide provides an in-depth overview of this compound, including its synthesis, material properties, and its application in electronic devices, with a focus on experimental protocols and quantitative data.

Material Properties of this compound

The efficacy of this compound as an electron transport material is rooted in its fundamental electronic and physical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H42BN3 | [1] |

| Molecular Weight | 599.61 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | [1] |

| Highest Occupied Molecular Orbital (HOMO) | -6.3 eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | [1] |

| Triplet Energy (ET) | 2.95 eV | [3] |

| Electron Mobility (μ) | 10-5 cm2V-1s-1 | [3] |

| Refractive Index (at 550 nm) | 1.65 | [4] |

| Melting Point (from TGA, 0.5% weight loss) | 250 °C | [1] |

| Absorption (λmax in THF) | 331 nm | [1] |

Synthesis and Purification

Synthesis of Tris[3-(3-pyridyl)mesityl]borane (this compound)

General Synthetic Route:

-

Formation of the Grignard or Organolithium Reagent: A halogenated precursor, such as 3-bromo-5-(2,4,6-trimethylphenyl)pyridine, is reacted with magnesium (for Grignard) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding organometallic reagent.

-

Reaction with a Boron Source: The freshly prepared Grignard or organolithium reagent is then reacted with a suitable boron source, such as triisopropyl borate (B1201080) or boron trifluoride etherate, at low temperatures.

-

Hydrolysis and Work-up: The reaction mixture is subsequently hydrolyzed, typically with an acidic aqueous solution, to yield the crude triarylborane product.

-

Purification: The crude product is then purified, often through column chromatography followed by sublimation to achieve the high purity required for electronic applications.

A two-step synthesis has also been reported which involves the reaction of a benzene (B151609) borate ester with pyridine, followed by a reaction with lithium aluminum hydride.

dot

Caption: General synthetic pathway for this compound.

Purification by Sublimation

To achieve the high purity required for electronic device fabrication, this compound is typically purified by vacuum sublimation. This technique separates volatile compounds from non-volatile impurities based on their different sublimation and deposition temperatures under reduced pressure.

Experimental Protocol for Sublimation:

-

Apparatus Setup: A sublimation apparatus, consisting of a sublimation tube, a cold finger or a collection zone, and a vacuum pump, is assembled. The crude this compound is placed at the bottom of the sublimation tube.

-

Vacuum Application: The system is evacuated to a high vacuum, typically in the range of 10-5 to 10-7 Torr.

-

Heating: The bottom of the sublimation tube containing the crude material is gradually heated. The temperature is carefully controlled to be above the sublimation temperature of this compound but below that of less volatile impurities. For many organic materials used in OLEDs, sublimation temperatures range from 150°C to 350°C, depending on the material and the vacuum level.[6][7]

-

Deposition: The sublimed this compound vapor travels up the tube and deposits as a purified crystalline solid on the cooled surface of the cold finger or in a cooler region of the tube.

-

Collection: After the sublimation is complete, the system is cooled down, and the purified this compound is carefully collected from the cold surface.

Device Fabrication: Organic Light-Emitting Diodes (OLEDs)

This compound is widely used as an electron transport layer (ETL) in OLEDs to enhance device performance by improving electron injection from the cathode and blocking holes from reaching the cathode, thereby increasing the recombination efficiency in the emissive layer.

OLED Device Architecture

A typical multilayer OLED structure incorporating this compound as the ETL is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / this compound (ETL) / Electron Injection Layer (EIL) / Cathode

A specific example of a device structure reported in the literature is: ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / this compound (5-20 nm) / LiF (0.8 nm) / Al (100 nm) [8]

dot

Caption: Schematic of a typical OLED device structure.

Experimental Protocol for OLED Fabrication

The fabrication of OLEDs is typically carried out in a high-vacuum environment (e.g., < 10-6 Torr) using thermal evaporation for the deposition of organic layers and the metal cathode.

-

Substrate Cleaning:

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

-

The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Deposition of the Hole Injection and Transport Layers:

-

A hole injection layer (HIL), such as PEDOT:PSS, can be spin-coated onto the ITO substrate.

-

The hole transport layer (HTL), for example, m-MTDATA, is then deposited by thermal evaporation at a typical rate of 1-2 Å/s.

-

-

Deposition of the Emissive Layer:

-

The emissive layer (EML) is deposited by thermal evaporation. This layer can be a single material or a host material doped with an emissive dopant. In the example provided, a mixed layer of m-MTDATA and this compound is used.[8]

-

-

Deposition of the Electron Transport Layer (this compound):

-

This compound is deposited by thermal evaporation onto the EML. The thickness of this layer is a critical parameter that can be optimized to achieve balanced charge transport. Deposition rates are typically in the range of 1-2 Å/s.

-

-

Deposition of the Electron Injection Layer and Cathode:

-

A thin electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited at a slower rate (e.g., 0.1-0.5 Å/s).

-

Finally, a metal cathode, such as aluminum (Al), is deposited at a higher rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

To protect the device from degradation by moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

-

dot

Caption: General workflow for OLED fabrication.

Characterization Techniques

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: A solution of this compound is prepared in a suitable anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of this compound is typically in the range of 1-5 mM.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed over a potential range that covers the oxidation and reduction events of this compound. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration.

-

Data Analysis:

-

The onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] (eV)

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] (eV) (Note: The value of 4.8 eV corresponds to the energy level of the Fc/Fc+ couple relative to the vacuum level.)

-

-

dot

Caption: Workflow for HOMO/LUMO determination using CV.

Time-of-Flight (TOF) for Electron Mobility Measurement

The time-of-flight technique is a direct method to measure the charge carrier mobility in a thin film.

Experimental Protocol for Time-of-Flight Measurement:

-

Sample Preparation: A thick film of this compound (typically several micrometers) is deposited between two electrodes, one of which is semi-transparent (e.g., ITO or a thin metal layer). This forms a sandwich-type device structure.

-

Experimental Setup:

-

A pulsed laser with a photon energy greater than the bandgap of this compound is used to generate electron-hole pairs near the semi-transparent electrode. The pulse duration should be much shorter than the transit time of the carriers.

-

A voltage is applied across the device to create an electric field, which causes the electrons (or holes, depending on the polarity of the applied field) to drift across the film.

-

The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.

-

-

Measurement:

-

A laser pulse generates a sheet of charge carriers near one electrode.

-

Under the applied electric field, these carriers drift towards the opposite electrode.

-

The time it takes for the carriers to traverse the film (the transit time, tT) is determined from the transient photocurrent profile.

-

-

Data Analysis:

-

The electron mobility (μ) is calculated using the formula:

-

μ = d2 / (V * tT) where:

-

d is the thickness of the this compound film

-

V is the applied voltage

-

tT is the transit time

-

-

dot

Caption: Schematic of a time-of-flight measurement setup.

Conclusion

This compound stands out as a highly effective electron transport material due to its high electron mobility, suitable LUMO energy level for electron injection, and high triplet energy, which helps in confining excitons within the emissive layer of OLEDs. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, device fabrication, and characterization of this compound. By carefully controlling the experimental parameters, researchers can optimize the performance of electronic devices that incorporate this versatile material. Further research into novel synthetic routes and device architectures will continue to expand the applications of this compound in the field of organic electronics.

References

- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. pubs.aip.org [pubs.aip.org]

understanding the triplet energy of 3Tpymb

An In-Depth Technical Guide to the Triplet Energy of 3Tpymb for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a key organic material utilized in the advancement of organic light-emitting diodes (OLEDs). Its significance primarily stems from its high triplet energy, a crucial property for its application as an electron transport and hole-blocking material, particularly in blue phosphorescent OLEDs (PHOLEDs). A high triplet energy level in the host or transport layer material is essential to confine the triplet excitons on the guest emitter, preventing energy back-transfer and ensuring high device efficiency. This technical guide provides a comprehensive overview of the triplet energy of this compound, including its quantitative values, the experimental and computational methodologies for its determination, and its role in device applications.

Data Presentation

The photophysical and electronic properties of this compound are summarized in the table below. These parameters are critical for understanding its function in OLED devices and for designing new materials and device architectures.

| Property | Value | Reference |

| **Triplet Energy (T₁) ** | 2.95 eV | [1][2] |

| Highest Occupied Molecular Orbital (HOMO) | -6.8 eV | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | [1] |

| Absorption Maximum (λmax) in THF | 331 nm | [3] |

| Fluorescence Maximum (λem) in THF | 382 nm |

Experimental Protocols

The determination of the triplet energy of organic materials like this compound is crucial for their application in optoelectronic devices. Below are detailed methodologies for the key experimental and computational techniques employed.

Synthesis of this compound

Proposed Synthetic Scheme:

A potential route could involve the Grignard reaction between a suitable aryl magnesium halide and a boron trihalide, followed by a Suzuki coupling reaction to introduce the pyridyl groups.

-

Step 1: Synthesis of Tris(3-bromo-2,4,6-trimethylphenyl)borane. This intermediate can be synthesized by reacting 1,3-dibromo-2,4,6-trimethylbenzene with an organolithium reagent (e.g., n-butyllithium) to form the corresponding aryllithium species, which is then reacted with a boron trihalide (e.g., BCl₃ or BF₃·OEt₂).

-

Step 2: Suzuki Coupling. The resulting tris(3-bromo-2,4,6-trimethylphenyl)borane would then undergo a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the final product, this compound.

Purification: The crude product would require purification, typically through column chromatography followed by sublimation to achieve the high purity required for OLED applications.

Experimental Determination of Triplet Energy: Phosphorescence Spectroscopy

The most common experimental method for determining the triplet energy of an organic molecule is through the analysis of its phosphorescence spectrum at low temperatures.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a suitable substrate (e.g., quartz) by thermal evaporation under high vacuum. Alternatively, a dilute solution of this compound in a rigid solvent matrix (e.g., 2-methyltetrahydrofuran) can be prepared.

-

Cryogenic Setup: The sample is placed in a cryostat and cooled to a low temperature, typically 77 K (liquid nitrogen temperature), to minimize non-radiative decay processes and enhance phosphorescence emission.

-

Photoexcitation: The sample is excited using a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where the molecule absorbs strongly (e.g., around its absorption maximum of 331 nm).

-

Gated Detection: A pulsed excitation source and a gated detector (e.g., an ICCD camera) are used to temporally resolve the emission. A delay is introduced between the excitation pulse and the start of signal acquisition. This delay allows the short-lived fluorescence to decay, enabling the detection of the long-lived phosphorescence.[4]

-

Spectral Acquisition: The phosphorescence emission is collected and focused into a spectrograph, and the spectrum is recorded.

-

Data Analysis: The triplet energy (T₁) is determined from the highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum. This peak corresponds to the energy difference between the lowest vibrational level of the first triplet excited state and the lowest vibrational level of the singlet ground state.

Computational Determination of Triplet Energy: DFT and TD-DFT

Computational chemistry provides a powerful tool for predicting the triplet energies of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most widely used methods.[5][6][7][8]

Methodology:

-

Ground State Geometry Optimization: The molecular structure of this compound is first optimized in its electronic ground state (S₀) using DFT. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.

-

Triplet State Geometry Optimization: The geometry of the lowest triplet state (T₁) is then optimized using unrestricted DFT (UDFT) with the same functional and basis set.

-

Energy Calculation: The energies of the optimized S₀ and T₁ states are calculated. The adiabatic triplet energy is the energy difference between the optimized T₁ and S₀ states.

-

Vertical Excitation Energy (TD-DFT): Alternatively, the vertical triplet excitation energy can be calculated using TD-DFT on the optimized ground state geometry. This method calculates the energy required to excite an electron from the ground state to the triplet state without allowing for nuclear relaxation in the excited state. A range of functionals, such as M06-2X or CAM-B3LYP, are often benchmarked to find the best agreement with experimental values for a given class of molecules.[8]

-

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Mandatory Visualization

Role of this compound in an OLED Device

The following diagram illustrates the function of this compound as an electron transport and hole-blocking layer in a blue phosphorescent OLED.

Caption: Role of this compound in an OLED.

Computational Workflow for Triplet Energy Calculation

The following diagram outlines the logical workflow for calculating the triplet energy of this compound using DFT and TD-DFT methods.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. nva.sikt.no [nva.sikt.no]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

photophysical properties of 3Tpymb

An In-depth Technical Guide on the Photophysical Properties of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a key organic material with significant applications in advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a central boron atom bonded to three bulky pyridinylphenyl ligands, imparts desirable electronic and photophysical properties. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance metrics. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of materials science, organic electronics, and drug development where fluorescent probes and markers are of interest.

Core Photophysical and Electronic Properties

This compound is primarily recognized for its role as an efficient electron transport layer (ETL) and hole-blocking layer (HBL) in OLEDs.[1] Its high triplet energy is particularly crucial for fabricating high-performance blue OLEDs by effectively confining triplet excitons within the emissive layer.[2]

Quantitative Data Summary

The key photophysical and electronic parameters of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent typical measurements in tetrahydrofuran (B95107) (THF) solution.

| Property | Value | Unit | References |

| Chemical Formula | C42H42BN3 | - | [2] |

| Molecular Weight | 599.61 | g/mol | [2] |

| Absorption Maximum (λmax) | 331 | nm | [2][3] |

| Photoluminescence Maximum (λem) | 382 | nm | [2][3] |

| Highest Occupied Molecular Orbital (HOMO) | 6.8 | eV | [2][4] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 3.3 | eV | [2][4] |

| Triplet Energy (ET) | 2.95 | eV | [4] |

| Thermal Decomposition Temperature (TGA) | >230 (0.5% weight loss) | °C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below. These protocols are based on established techniques in organic chemistry and materials science.

Synthesis of this compound

Materials:

-

3-(3-Bromomesityl)pyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Boron trichloride (B1173362) (BCl3) or Boron trifluoride diethyl etherate (BF3·OEt2)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 3-(3-bromomesityl)pyridine in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Boron Source: The Grignard solution is cooled to 0 °C and transferred via cannula to a solution of boron trichloride or boron trifluoride diethyl etherate in anhydrous toluene, also at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound as a white powder.[2] For high-purity material suitable for electronic devices, sublimation is often performed.[5][6][7]

Photophysical Characterization

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in spectroscopic grade THF (typically 10^-5 to 10^-6 M).

-

Absorption Measurement: The UV-Vis absorption spectrum is recorded using the spectrophotometer, with pure THF as the reference. The wavelength of maximum absorption (λmax) is determined.

-

Emission Measurement: The photoluminescence spectrum is recorded using the spectrofluorometer. The sample is excited at its λmax, and the emission spectrum is scanned. The wavelength of maximum emission (λem) is determined.

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Standard:

-

A fluorescent standard with emission in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4, Φ = 0.546).

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (THF for this compound, 0.1 M H2SO4 for quinine sulfate). The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and spectrometer settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield (Φ_s) of the sample is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

TCSPC is a sensitive technique for measuring fluorescence lifetimes.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)

-

TCSPC electronics

Procedure:

-

Sample Preparation: A dilute, deoxygenated solution of this compound in THF is prepared.

-

Instrument Setup: The pulsed light source is set to excite the sample at its absorption maximum. The emission is collected at the emission maximum, typically at a 90° angle to the excitation beam, and directed to the photodetector.

-

Data Acquisition: The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime (τ). The quality of the fit is assessed by examining the residuals and the chi-squared value.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of a newly synthesized batch of this compound.

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

Energy Level Diagram and Photophysical Processes

This diagram illustrates the key electronic energy levels of this compound and the primary photophysical processes that occur upon photoexcitation.

Caption: Jablonski-style diagram illustrating the photophysical processes of this compound.

Applications in OLEDs

The favorable electronic and make it a versatile material in OLED technology.

-

Electron Transport Layer (ETL): Its LUMO level of 3.3 eV facilitates efficient electron injection from common cathode materials.[4]

-

Hole Blocking Layer (HBL): The high HOMO level of 6.8 eV effectively blocks holes from reaching the cathode, thereby increasing recombination efficiency in the emissive layer.[4]

-

Host Material: Due to its high triplet energy (2.95 eV), this compound is an excellent host material for blue phosphorescent and fluorescent emitters, preventing quenching of the emissive dopants.[2]

-

Exciplex Formation: When blended with hole-transporting materials like m-MTDATA, this compound can form an exciplex, leading to red-shifted emission.[8][9][10]

Conclusion

This compound stands out as a high-performance organic material with a well-defined set of photophysical properties that are highly advantageous for organic electronics. Its high triplet energy, suitable HOMO/LUMO levels, and good thermal stability make it an indispensable component in modern OLEDs, particularly for achieving efficient and stable blue emission. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this compound and similar materials, enabling further research and development in this exciting field.

References

- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Excited State Lifetime Measurements - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane (purified by sublimation) | 929203-02-1 | >98.0%(HPLC)(qNMR) | T4079 | TCI-SEJINCI [sejinci.co.kr]

- 7. Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane (purified by sublimation) | 929203-02-1 | >98.0%(HPLC)(qNMR) | T4079 | TCI-SEJINCI [sejinci.co.kr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 3Tpymb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a key organic material with significant applications in the field of organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). Its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its performance as an electron transport and hole blocking material. This guide provides a comprehensive overview of the HOMO and LUMO energy levels of this compound, its photophysical properties, and the experimental methodologies used for their determination.

Introduction

This compound, with the chemical formula C₄₂H₄₂BN₃, is a triarylborane compound that has garnered considerable interest for its use in advanced electronic devices.[1] Its molecular structure, featuring a central boron atom bonded to three pyridyl-substituted mesitylene (B46885) units, imparts unique electronic and photophysical characteristics. Understanding the energy levels of its frontier molecular orbitals is paramount for designing and optimizing devices that incorporate this material. The HOMO level dictates the energy required to remove an electron (ionization potential), while the LUMO level relates to the energy released when an electron is added (electron affinity). The difference between these levels, the HOMO-LUMO gap, is a crucial parameter that influences the material's optical and electronic properties.

Quantitative Data on this compound Properties

The electronic and photophysical properties of this compound have been characterized and are summarized in the tables below for easy reference and comparison.

Table 1: HOMO, LUMO, and Triplet Energy Levels of this compound

| Property | Energy Level (eV) |

| Highest Occupied Molecular Orbital (HOMO) | 6.8[1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 3.3[1] |

| Triplet Energy (ET) | 2.95 |

Table 2: Photophysical Properties of this compound in Tetrahydrofuran (B95107) (THF)

| Property | Wavelength (nm) |

| Absorption Maximum (λmax) | 331[1] |

| Photoluminescence Maximum (λmax) | 382[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a key intermediate, 3-(3-pyridyl)mesitylene, followed by the construction of the triarylborane core.

Logical Workflow for the Synthesis of this compound:

Caption: A logical workflow for the synthesis of this compound.

Step 1: Synthesis of 3-(3-pyridyl)mesitylene (via Suzuki-Miyaura Coupling)

A common method for forming the carbon-carbon bond between the pyridine (B92270) and mesitylene rings is the Suzuki-Miyaura cross-coupling reaction.

-

Reactants: 3-bromopyridine and 2,4,6-trimethylphenylboronic acid.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

-

Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃.

-

Solvent: A two-phase solvent system, typically toluene/ethanol/water or dioxane/water.

-

Procedure:

-

To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine, 2,4,6-trimethylphenylboronic acid, the palladium catalyst, and the solvent.

-

Add the aqueous base solution.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane

The formation of the triarylborane is typically achieved through the reaction of an organolithium or Grignard reagent with a borate ester.

-

Reactant: 3-(3-pyridyl)mesitylene.

-

Reagents: A strong base for lithiation (e.g., n-butyllithium) and a boron source (e.g., triisopropyl borate).

-

Solvent: Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Procedure:

-

Dissolve 3-(3-pyridyl)mesitylene in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add n-butyllithium and stir for a period to allow for the formation of the aryllithium reagent.

-

Add triisopropyl borate dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product, this compound, by recrystallization or sublimation to achieve the high purity required for electronic applications.

-

Determination of HOMO and LUMO Energy Levels

Cyclic Voltammetry (CV) is the standard electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Workflow for Cyclic Voltammetry:

Caption: A workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.

-

Instrumentation: A potentiostat with a three-electrode cell.

-

Working Electrode: Glassy carbon electrode or platinum electrode.

-

Reference Electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAPO₄), in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Analyte: A dilute solution of this compound in the electrolyte solution.

-

Procedure:

-

Prepare a solution of the supporting electrolyte in the chosen solvent and purge with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Dissolve a small amount of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the prepared solution.

-

Record the cyclic voltammogram by scanning the potential between a set range.

-

Add ferrocene as an internal standard and record the voltammogram again.

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound from the voltammogram, referenced against the Fc/Fc⁺ couple (which has a known absolute energy level of -4.8 eV with respect to the vacuum level).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

Photophysical Characterization

UV-Visible absorption and photoluminescence spectroscopy are used to determine the optical properties of this compound.

-

Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer.

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent, such as THF.

-

Procedure:

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

-

Photoluminescence Spectroscopy: Excite the this compound solution at or near its absorption maximum and record the emission spectrum. The wavelength of maximum emission (λmax) is determined from the photoluminescence spectrum.

-

Signaling Pathways and Applications

The HOMO and LUMO energy levels of this compound are critical for its function in OLEDs, where it serves as an electron transport layer (ETL) and a hole blocking layer (HBL).

Energy Level Alignment in an OLED:

Caption: Energy level diagram of a typical OLED incorporating this compound.

-

Electron Transport: The LUMO level of this compound at 3.3 eV is well-aligned with the work function of common cathode materials (like Al), facilitating efficient electron injection from the cathode into the emissive layer.

-

Hole Blocking: The high HOMO level of this compound at 6.8 eV creates a significant energy barrier for holes migrating from the hole transport layer (HTL) to the ETL. This confines the holes within the emissive layer, increasing the probability of electron-hole recombination and thus enhancing the device efficiency.

Conclusion

This compound is a high-performance organic material with well-defined HOMO and LUMO energy levels that make it an excellent candidate for electron transport and hole blocking layers in OLEDs. The systematic application of synthetic organic chemistry and standard characterization techniques like cyclic voltammetry and spectroscopy are essential for the development and optimization of this and similar materials for advanced electronic applications. This guide provides a foundational understanding of the key electronic properties of this compound and the experimental approaches to their determination, serving as a valuable resource for researchers in the field.

References

In-Depth Technical Guide to the Research Applications of CAS Number 929203-02-1 (3TPYMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 929203-02-1 is Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly referred to in scientific literature as 3TPYMB. This molecule has emerged as a significant material in the field of organic electronics, primarily due to its excellent electron-transporting and hole-blocking properties. Its high triplet energy level and thermal stability make it a versatile component in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and, to a lesser extent, in the development of perovskite solar cells. This guide provides a comprehensive overview of the research applications of this compound, detailing its physicochemical properties, experimental protocols for device fabrication, and performance data in various optoelectronic devices.

Physicochemical Properties and Quantitative Data

This compound's utility in organic electronics stems from its specific electronic and thermal characteristics. A summary of its key quantitative data is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | |

| Synonyms | This compound, Tri[3-(3-pyridyl)mesityl]borane | |

| CAS Number | 929203-02-1 | |

| Molecular Formula | C₄₂H₄₂BN₃ | |

| Molecular Weight | 599.61 g/mol | |

| Appearance | White powder/crystals | |

| Melting Point (TGA) | >230 - 250 °C (0.5% weight loss) | |

| Solubility | Soluble in organic solvents like THF and Chloroform |

Table 2: Electronic and Photophysical Properties of this compound

| Property | Value | Measurement Conditions |

| Highest Occupied Molecular Orbital (HOMO) | -6.77 to -6.8 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | |

| Triplet Energy (ET) | 2.95 - 2.98 eV | |

| Electron Mobility | ~10-5 cm²/Vs | |

| Absorption Maximum (λmax) | 331 nm | In Tetrahydrofuran (THF) |

| Photoluminescence Maximum (λem) | 382 nm | In Tetrahydrofuran (THF) |

Research Applications in Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as an Electron Transport Layer (ETL) and/or a Hole Blocking Layer (HBL) in OLEDs. Its high electron mobility facilitates the efficient transport of electrons from the cathode towards the emissive layer, while its deep HOMO level effectively blocks holes from leaking past the emissive layer, thereby enhancing charge recombination efficiency within the desired region of the device.

Role in Different Types of OLEDs

-

Fluorescent OLEDs: In fluorescent OLEDs, this compound contributes to achieving a better charge balance, leading to higher current and power efficiencies. It can also be a component of the emissive layer in exciplex-based devices.

-

Phosphorescent OLEDs (PHOLEDs): The high triplet energy of this compound is crucial in PHOLEDs, particularly for blue emitters. It effectively confines the high-energy triplet excitons within the emissive layer, preventing energy loss to the transport layer and thus significantly improving the phosphorescence quantum efficiency.

-

Thermally Activated Delayed Fluorescence (TADF) OLEDs: In TADF devices, this compound can be used as an ETL or as a component in a mixed host system to optimize charge transport and improve device efficiency and stability.

Performance Data in Representative OLEDs

The following tables summarize the performance of OLEDs incorporating this compound in various device architectures.

Table 3: Performance of a Blue Phosphorescent OLED with this compound as ETL

| Parameter | Value |

| Device Structure | ITO / TAPC (40 nm) / mCP (10 nm) / UGH-2:FIrpic (30 nm) / this compound (20 nm) / LiF (1 nm) / Al (100 nm) |

| Turn-on Voltage | ~3.5 V |

| Maximum Current Efficiency | 49 cd/A |

| Maximum Power Efficiency | 31.6 lm/W |

| Maximum External Quantum Efficiency (EQE) | 23% |

Table 4: Performance of an Exciplex-Based Fluorescent OLED with this compound

| Parameter | Value |

| Device Structure | ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / this compound (10 nm) / LiF (0.8 nm) / Al (100 nm) |

| Turn-on Voltage (at 1 cd/m²) | 2.3 V |

| Maximum Luminance | >17,000 cd/m² |

| Maximum Current Efficiency | 36.79 cd/A |

| Current Efficiency at 1000 cd/m² | 35.13 cd/A |

| Current Efficiency at 10,000 cd/m² | 27.58 cd/A |

Experimental Protocols

Substrate Cleaning for OLED Fabrication

A pristine substrate is critical for the fabrication of high-performance OLEDs. A typical cleaning procedure for Indium Tin Oxide (ITO) coated glass substrates is as follows:

-

Initial Cleaning: Substrates are placed in a substrate holder and sonicated in a beaker containing deionized water with a detergent (e.g., 2% Hellmanex) for 15-20 minutes.

-

Rinsing: The substrates are thoroughly rinsed with deionized water.

-

Solvent Cleaning: The substrates are sequentially sonicated in acetone (B3395972) and then isopropyl alcohol (IPA) for 15-20 minutes each to remove organic residues.

-

Final Rinse and Drying: The substrates are rinsed again with deionized water and then dried with a stream of high-purity nitrogen gas.

-

UV-Ozone or Oxygen Plasma Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes or oxygen plasma to remove any remaining organic contaminants and to increase the work function of the ITO surface, which improves hole injection.

Fabrication of a Multilayer OLED via Thermal Evaporation

The following protocol describes the fabrication of a typical phosphorescent OLED using this compound as the ETL in a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).

-

Substrate Loading: The cleaned ITO substrates are loaded into the vacuum chamber.

-

Layer Deposition: The organic and metal layers are sequentially deposited onto the substrate. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit a suitable HIL material (e.g., HAT-CN) at a rate of ~1 Å/s to a thickness of 10 nm.

-

Hole Transport Layer (HTL): Deposit a suitable HTL material (e.g., TAPC) at a rate of ~1.5-2 Å/s to a thickness of 40 nm.

-

Emissive Layer (EML): Co-deposit the host material (e.g., mCP) and the phosphorescent dopant (e.g., FIrpic) at a controlled ratio (e.g., 9:1 by weight). The total deposition rate is typically around 2 Å/s, to a final thickness of 30 nm.

-

Electron Transport Layer (ETL): Deposit this compound at a rate of ~1.5-2 Å/s to a thickness of 20-40 nm.

-

Electron Injection Layer (EIL): Deposit a thin layer of a low work function material, such as Lithium Fluoride (LiF), at a rate of ~0.1-0.2 Å/s to a thickness of 1 nm.

-

Cathode: Deposit a metal cathode, typically Aluminum (Al), at a rate of ~5-10 Å/s to a thickness of 100 nm.

-

-

Encapsulation: After deposition, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Research Applications in Perovskite Solar Cells

While less common than in OLEDs, this compound has been explored as an electron transport layer in inverted (p-i-n) perovskite solar cells. Its LUMO level is suitable for efficient electron extraction from the perovskite absorber layer.

Fabrication of an Inverted Perovskite Solar Cell

A general protocol for fabricating an inverted perovskite solar cell with a this compound ETL is as follows:

-

Substrate Preparation: Patterned ITO-coated glass substrates are cleaned as described for OLEDs.

-

Hole Transport Layer Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

-

Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce crystallization. The film is then annealed at ~100-150 °C.

-

Electron Transport Layer Deposition: A solution of this compound in a suitable solvent is spin-coated onto the perovskite layer.

-

Cathode Deposition: A metal cathode, such as silver (Ag) or gold (Au), is deposited by thermal evaporation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the research applications of this compound.

Methodological & Application

Application Notes and Protocols for 3Tpymb Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3Tpymb

Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is an organic small molecule widely utilized in the field of organic electronics. Its primary application is as an electron transport layer (ETL) and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs)[1]. The molecule's chemical structure and properties, such as its high electron mobility and deep highest occupied molecular orbital (HOMO) level, make it highly effective in enhancing the efficiency and performance of these devices[2][3]. This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using two common techniques: Thermal Evaporation and Solution Processing.

Key Properties of this compound

A summary of the essential physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior during deposition and its function within an electronic device.

| Property | Value | Reference |

| Chemical Formula | C₄₂H₄₂BN₃ | N/A |

| Molecular Weight | 599.61 g/mol | N/A |

| HOMO Level | -6.8 eV | N/A |

| LUMO Level | -3.3 eV | N/A |

| Electron Mobility (µe) | ~10⁻⁵ cm² V⁻¹ s⁻¹ | [3] |

| Solubility | Toluene (B28343), Chloroform | N/A |

Thin Film Deposition Techniques